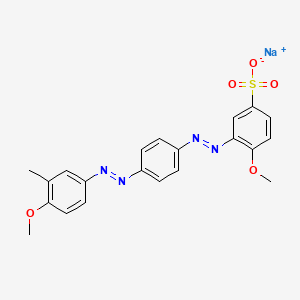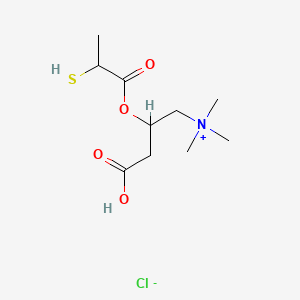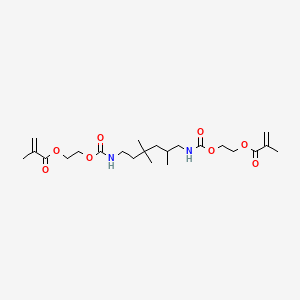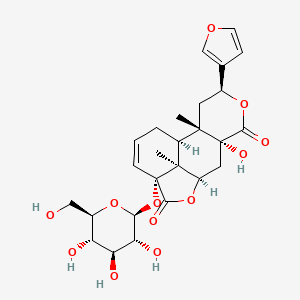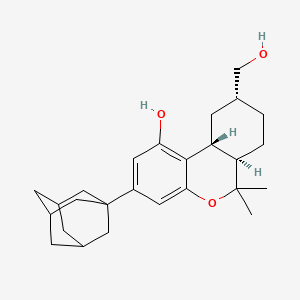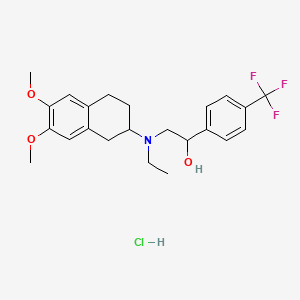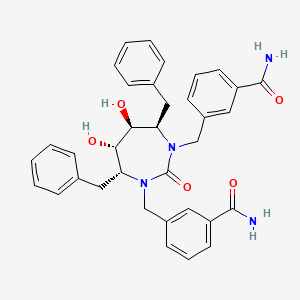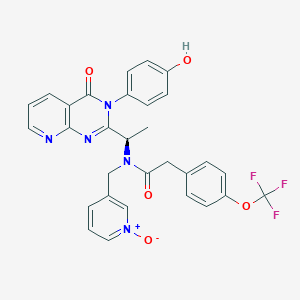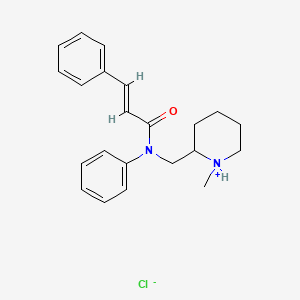
Disodium 4-hydroxy-3-((2-methoxyphenyl)azo)-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium 4-hydroxy-3-((2-methoxyphenyl)azo)-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonate is a synthetic organic compound. It is commonly used as a dye due to its vibrant color properties. The compound belongs to the azo dye family, characterized by the presence of an azo group (-N=N-) which links two aromatic rings. This compound is known for its stability and solubility in water, making it suitable for various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4-hydroxy-3-((2-methoxyphenyl)azo)-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2-methoxyaniline. This involves treating 2-methoxyaniline with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C).
Coupling Reaction: The diazonium salt formed is then coupled with 4-hydroxy-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid in an alkaline medium. This step forms the azo linkage, resulting in the desired azo dye.
Neutralization and Purification: The final product is neutralized with sodium hydroxide to form the disodium salt, followed by purification through recrystallization or filtration.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the reaction rate and minimize by-products. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is common in large-scale production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: The azo group can be reduced to form corresponding amines. This reaction is typically carried out using reducing agents like sodium dithionite.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or neutral conditions.
Reduction: Sodium dithionite or zinc dust in acidic conditions.
Substitution: Halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitro-substituted derivatives.
科学研究应用
Disodium 4-hydroxy-3-((2-methoxyphenyl)azo)-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and solubility.
Industry: Utilized in textile dyeing, paper coloring, and as a colorant in food and cosmetics.
作用机制
The compound exerts its effects primarily through its azo group, which can undergo reversible changes in structure under different conditions. The molecular targets and pathways involved include:
pH Sensitivity: The azo group can accept or donate protons, leading to a color change that is useful in pH indicators.
Binding to Cellular Components: In biological applications, the compound can bind to proteins and nucleic acids, allowing for visualization under a microscope.
相似化合物的比较
Similar Compounds
- Disodium 4-hydroxy-3-((2-chlorophenyl)azo)-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonate
- Disodium 4-hydroxy-3-((2-nitrophenyl)azo)-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonate
Uniqueness
Disodium 4-hydroxy-3-((2-methoxyphenyl)azo)-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonate is unique due to its specific substituents, which confer distinct color properties and solubility characteristics. The presence of the methoxy group enhances its stability and makes it more suitable for certain applications compared to its analogs.
属性
CAS 编号 |
6505-96-0 |
|---|---|
分子式 |
C24H19N3Na2O10S3 |
分子量 |
651.6 g/mol |
IUPAC 名称 |
disodium;4-hydroxy-3-[(2-methoxyphenyl)diazenyl]-5-[(4-methylphenyl)sulfonylamino]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C24H21N3O10S3.2Na/c1-14-7-9-16(10-8-14)38(29,30)27-19-13-17(39(31,32)33)11-15-12-21(40(34,35)36)23(24(28)22(15)19)26-25-18-5-3-4-6-20(18)37-2;;/h3-13,27-28H,1-2H3,(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2 |
InChI 键 |
CHVCXJYKVWHEBR-UHFFFAOYSA-L |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=CC=CC=C4OC)S(=O)(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


